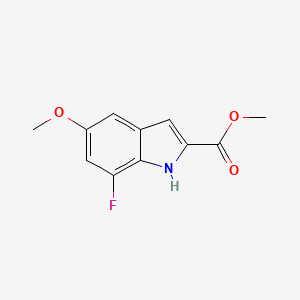![molecular formula C11H21NO2 B13455512 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is known for its unique structure, which includes a morpholine ring attached to a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol typically involves the reaction of morpholine with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic addition to cyclohexanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium azide (NaN3) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexanol moiety can also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Morpholine, 4-(1-cyclohexen-1-yl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.
Uniqueness
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is unique due to its combination of a morpholine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-9H2 |
Clave InChI |
OMNHZMWCMZFSTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


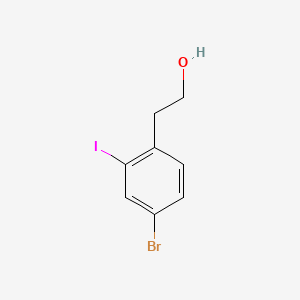
![Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13455433.png)
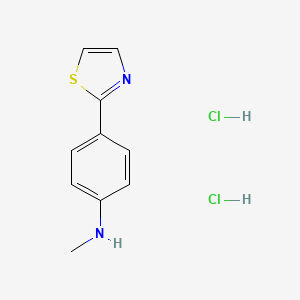
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
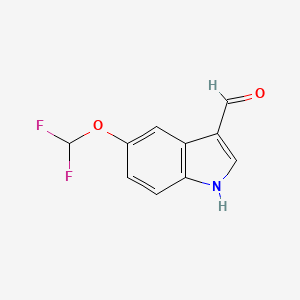
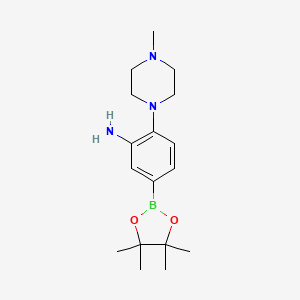
![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
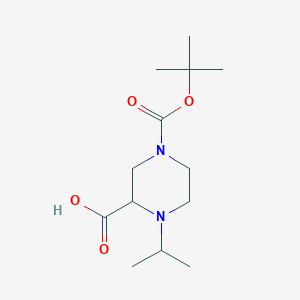
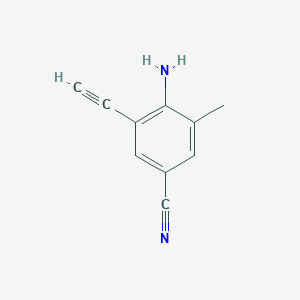


![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
